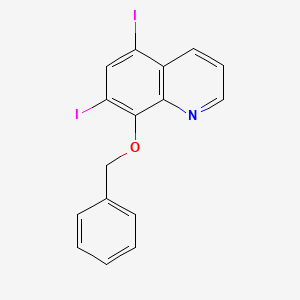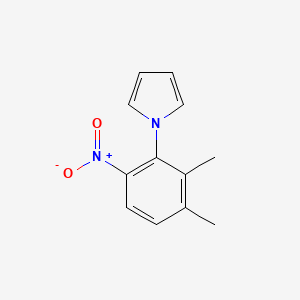
2,6-Dichloro-4-(trifluoromethoxy)pyridine
概要
説明
“2,6-Dichloro-4-(trifluoromethoxy)pyridine” is a chemical compound with the empirical formula C6H2Cl2F3N . It is a fluorinated building block and is used in the preparation of pharmaceutical agents with antitumor activities .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular weight of “this compound” is 215.99 . Its SMILES string is FC(F)(F)c1cc(Cl)nc(Cl)c1 , which represents its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid with a density of 1.505 g/mL at 25 °C . Its boiling point is 56-57 °C/10 mmHg . The refractive index is n20/D 1.473 .科学的研究の応用
Synthesis and Characterization
2,6-Dichloro-4-(trifluoromethoxy)pyridine serves as a pivotal compound in the synthesis of various pyridine derivatives, which are significant in the field of life sciences research. An efficient and large-scale synthesis method has been developed, making these derivatives more accessible. These compounds have been subjected to regioselective functionalization, yielding new and crucial building blocks for research oriented towards life sciences. The structural elucidation of these compounds, including the first X-ray crystallographic determinations, provides a deeper understanding of their properties and potential applications. The lowest-energy conformations of these molecules and their cationic counterparts have also been explored through computational studies, adding valuable insights into their chemical behavior (Manteau et al., 2010).
Coordination Chemistry and Ligand Design
This compound derivatives have found extensive use in coordination chemistry, particularly in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands. These ligands, in comparison to the more commonly studied terpyridines, offer both advantages and disadvantages for complex formation with metals. Their application spans across diverse fields such as luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This versatility underscores the potential of this compound derivatives in designing multifunctional materials for advanced scientific applications (Halcrow, 2005).
Advanced Materials and Chemical Sensors
Derivatives of this compound have been employed in the development of advanced materials and chemical sensors. The synthesis of novel polyimides incorporating pyridine moieties demonstrates the utility of these derivatives in creating materials with desirable thermal and physical properties. Furthermore, the design of chemosensors based on pyridine derivatives highlights their potential in environmental and analytical chemistry for the detection of specific ions or molecules. The optical and electronic properties of these materials can be finely tuned, offering a wide range of applications from materials science to sensor technology (Mehdipour‐Ataei & Amirshaghaghi, 2005; Chetia & Iyer, 2008).
Safety and Hazards
“2,6-Dichloro-4-(trifluoromethoxy)pyridine” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Trifluoromethylpyridines, such as “2,6-Dichloro-4-(trifluoromethoxy)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
作用機序
- The primary targets of this compound are not explicitly mentioned in the available literature. However, it is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds using organoboron reagents and palladium catalysts .
- In SM coupling, the compound interacts with palladium through transmetalation, where nucleophilic organic groups are transferred from boron to palladium .
Target of Action
Mode of Action
特性
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-5(8)12-4)13-6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQZFORVMZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361889-82-8 | |
| Record name | 2,6-dichloro-4-(trifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)


![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)


![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)



